3-(2-Chlorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(2-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted phenyl-oxazole derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant activity. The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2-oxazol-5-ol: Similar structure but with the chlorine atom in the meta position.
3-(2-Bromophenyl)-1,2-oxazol-5-ol: Similar structure but with a bromine atom instead of chlorine.
3-(2-Chlorophenyl)-1,3-oxazol-5-ol: Similar structure but with a different position of the nitrogen atom in the oxazole ring.
Uniqueness
3-(2-Chlorophenyl)-1,2-oxazol-5-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCAUUIZDDKMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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